Koninginin E

Vue d'ensemble

Description

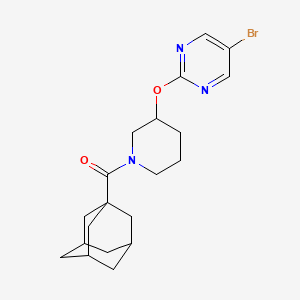

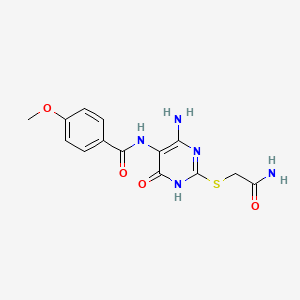

Koninginin E is a congener of previously isolated Koninginins A, B, and C . It was isolated from Trichoderma koningii fermented on a shredded wheat medium . Selective supercritical fluid extraction was used in the rapid isolation of this otherwise intractable compound .

Synthesis Analysis

The total synthesis of Koninginin E has been described in several studies . The structures of Koninginin B and F, which were deduced as C4 epimer of Koninginin E and D, respectively, have been corrected .

Molecular Structure Analysis

Koninginin E shares a cyclohexanone concatenate double furan fused-ring system as the critical structure backbone . Its molecular formula was elucidated as C17H28O5 by analysis of its HRESI-MS spectrum and NMR data .

Chemical Reactions Analysis

Koninginin E is known to inhibit the growth of etiolated wheat coleoptiles by 65% at 10^-3 M . This suggests that it has significant biological activity and potential for further study.

Applications De Recherche Scientifique

Biologically Active Natural Product Isolation

Koninginin E, along with other Koninginins, has been isolated from the fungus Trichoderma koningii. This isolation process utilized selective supercritical fluid extraction. The significance of Koninginin E lies in its biological activity, specifically its ability to inhibit the growth of etiolated wheat coleoptiles, showing a 65% inhibition at a concentration of 10−3 M (Parker, Cutler, & Schreiner, 1995).

Inhibition of Phospholipase A2

Koninginin E has been studied for its medicinal applications, particularly in inflammatory processes. It is known for inhibiting phospholipase A2 (PLA2), an enzyme involved in the biosynthesis of inflammatory mediators. This property suggests potential therapeutic applications in anti-inflammatory drugs. The study found that Koninginin E efficiently inhibited the edema-inducing, myotoxic, and enzymatic activities of both snake venom and human secreted PLA2 proteins (Souza et al., 2008).

Potential for New Anti-Inflammatory Drugs

The structure of Koninginin E is similar to vitamin E, which indicates a possible mode of action similar to that of vitamin E. This similarity provides a basis for the development of new, specific anti-inflammatory drugs targeting enzymes like PLA2. The research indicates that structural regions in Koninginin E might be used as starting points for drug discovery (Souza et al., 2008).

Antifungal and Antibacterial Activities

Further studies on compounds isolated from Trichoderma fungi, including Koninginin E, have shown certain antifungal activities against phytopathogens like Fusarium flocciferum and Fusarium oxysporum (Hu et al., 2017). Additionally, Koninginin E has demonstrated weak antibacterial activity against various bacterial strains, including Escherichia coli and Salmonella typhimurium (Wang et al., 2021).

Orientations Futures

The future directions for research on Koninginin E could include further exploration of its biological activity, particularly its ability to inhibit the growth of etiolated wheat coleoptiles . Additionally, more research could be done to fully understand its mechanism of action and to explore potential applications in agriculture or other fields .

Propriétés

IUPAC Name |

(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHVGPIPHZJQOP-ZNMIVQPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891814 | |

| Record name | Koninginin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Koninginin E | |

CAS RN |

154631-25-1 | |

| Record name | Koninginin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)

![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)